
Melanotan II
Overview
Description
Melanotan II (MT-II) is a synthetic cyclic heptapeptide analog of α-melanocyte-stimulating hormone (α-MSH). It was designed to enhance metabolic stability and potency by modifying the native α-MSH structure:
- L-methionine replaced with L-norleucine (oxidation-resistant).
- L-phenylalanine substituted with D-phenylalanine (improves receptor binding).
- A lactam ring formed between the lysine ε-amino group and glutamic acid γ-carboxy group, stabilizing its bioactive conformation .
MT-II acts as a non-selective agonist of melanocortin receptors (MC1R–MC5R), with high affinity for MC3R and MC4R. Its primary effects include:
- Skin pigmentation via MC1R activation.
- Sexual arousal (spontaneous erections) via MC4R.
- Appetite suppression and energy homeostasis modulation .
Clinical trials report its efficacy in inducing tanning at low subcutaneous doses (250–500 µg/day), though side effects like nausea, yawning, and facial flushing are common .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Melanotan II involves the formation of a cyclic peptide. The process begins with the orthogonal protection of the epsilon-amino group of lysine and the gamma-carboxy group of aspartic acid. These protected groups are then subjected to carbodiimide-mediated lactamization to form an intermediate. This intermediate is subsequently attached to N-acetylnorleucine, resulting in the formation of this compound. The entire synthesis process can be completed in 12 steps with an overall yield of 2.6%, and the product is more than 90% pure without preparative chromatography .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the peptide by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Melanotan II primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Carbodiimide Reagents: Used for peptide bond formation.
Protecting Groups: Such as Fmoc (fluorenylmethyloxycarbonyl) for amino acids.
Cyclization Agents: For forming the lactam ring structure.
Major Products: The major product of these reactions is the cyclic peptide this compound itself, which is characterized by its high purity and specific biological activity.
Scientific Research Applications
Cosmetic Applications
Tanning Enhancement
Melanotan II primarily functions as a tanning agent by stimulating melanin production in the skin. This effect is achieved through the activation of melanocortin receptors, particularly MC1R, which are crucial for pigmentation. Users can achieve significant skin darkening within days of administration via subcutaneous injection or nasal spray, making it an appealing alternative to prolonged sun exposure .
Table 1: Summary of Cosmetic Applications of this compound
Application | Mechanism of Action | Outcomes |
---|---|---|
Tanning | Stimulates melanin production via melanocortin receptors | Rapid skin darkening; UV protection |
Skin cancer prevention | Enhances natural defenses against UV radiation | Reduced sunburn risk |
Therapeutic Applications
Erectile Dysfunction
Research indicates that this compound may serve as an effective treatment for erectile dysfunction. In clinical studies, it was shown to induce spontaneous erections in men with both psychogenic and organic causes of erectile dysfunction. A double-blind placebo-controlled trial demonstrated that 85% of participants experienced penile rigidity after administration, highlighting its potential as a therapeutic option .
Weight Management
This compound also influences appetite regulation, leading to weight loss in some users. By activating melanocortin receptors involved in energy balance (MC3R and MC4R), it can suppress appetite, which may assist in obesity management .
Table 2: Summary of Therapeutic Applications of this compound
Case Studies and Research Findings
Several studies have documented the effects and safety profiles of this compound:
- Pilot Study on Tanning : A study involving three male volunteers revealed that low doses (0.01 mg/kg) administered subcutaneously led to increased pigmentation without severe side effects. Participants experienced mild nausea but reported significant tanning effects after just five doses .
- Erectile Dysfunction Research : In a controlled trial with 20 men, this compound was found to initiate erections even without sexual stimulation in 17 subjects. The study highlighted both its efficacy and the common side effects such as nausea and yawning .
- Safety Concerns : Despite its benefits, there are serious safety concerns regarding this compound, including potential links to melanoma due to excessive stimulation of pigment cells. Dermatologists caution that while evidence is limited, there have been case reports of melanoma development following its use .
Future Research Directions
The dual role of this compound in both cosmetic enhancement and therapeutic applications presents exciting avenues for future research:
- Long-term Safety Studies : Ongoing investigations into the long-term safety profile are crucial, particularly concerning its potential carcinogenic effects.
- Expanded Therapeutic Uses : Further exploration into its efficacy for conditions like obesity and sexual dysfunction could lead to new treatment protocols.
- Regulatory Considerations : As this compound is often sold unregulated online, establishing clear guidelines and regulations will be essential for ensuring user safety.
Mechanism of Action
Melanotan II exerts its effects by acting as an agonist of melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). MC1R is involved in the regulation of melanin production, leading to increased pigmentation of the skin. MC4R plays a role in regulating sexual behavior and appetite. By binding to these receptors, this compound mimics the effects of alpha-MSH, leading to its observed physiological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Parameter | Melanotan II | Bremelanotide | Melanotan I |
---|---|---|---|
Structure | Cyclic heptapeptide with lactam bridge | Cyclic heptapeptide with carboxyl terminus | Linear tridecapeptide (α-MSH analog) |
Key Modifications | D-Phe7, Norleucine4, lactam ring | D-Phe7, additional carboxyl group | Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp |
Receptor Affinity | MC1R, MC3R, MC4R, MC5R | MC1R, MC3R, MC4R | MC1R-selective |
Primary Uses | Tanning, erectile dysfunction, appetite | Hypoactive sexual desire disorder (HSDD) | UV-free tanning, photoprotection |
Half-Life | ~2–4 hours | ~2–4 hours | ~1–2 hours |
Regulatory Status | Unapproved (research-only) | FDA-approved (Vyleesi® for HSDD) | Unapproved (experimental) |
Key Differences:
- Bremelanotide (MT-II derivative) shares structural similarities but is optimized for female sexual dysfunction. Its carboxyl terminus enhances solubility and receptor selectivity .
- Melanotan I (Afamelanotide) is linear and MC1R-selective, primarily used for erythropoietic protoporphyria (approved in the EU as Scenesse®). Unlike MT-II, it lacks sexual or appetite effects .
Pharmacological and Clinical Profiles
Efficacy
- Skin Pigmentation: MT-II induces rapid melanogenesis at 0.1–0.5 mg/kg doses in rodents, surpassing Melanotan I’s potency . In humans, 5 low doses (0.16 mg/kg) over 10 days achieved significant tanning .
- Sexual Function: MT-II’s MC4R activation triggers spontaneous erections in males at 0.025 mg/kg . Bremelanotide, in contrast, requires higher doses (1.75 mg) for HSDD but avoids MT-II’s systemic side effects .
Research Findings and Mechanistic Insights
- Appetite Regulation: MT-II suppresses appetite in murine models via MC4R, reducing food intake by 30–50% . Bremelanotide lacks this effect due to lower MC4R affinity .
- Cancer Prevention: MT-II upregulates DNA repair enzymes, reducing UV-induced skin damage and melanoma risk in preclinical studies .
Adverse Event Comparison
Compound | Common Side Effects | Severe Risks |
---|---|---|
This compound | Nausea, flushing, yawning, fatigue | Renal infarction, rhabdomyolysis, melanoma |
Bremelanotide | Nausea (40%), flushing, headache | Hypertension (rare) |
Melanotan I | Mild nausea, pruritus | None reported |
Biological Activity
Melanotan II (MT-II) is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), primarily known for its ability to induce skin tanning. This compound acts as a non-selective agonist of melanocortin receptors, impacting various biological systems, including pigmentation, appetite regulation, and sexual function. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its effects through the activation of five melanocortin receptor subtypes (MC-R), each associated with different physiological functions:
- MC1-R : Primarily involved in melanogenesis (melanin production) in the skin.
- MC2-R : Regulates adrenal function.
- MC3-R : Influences appetite and energy homeostasis.
- MC4-R : Associated with sexual function and energy expenditure.
- MC5-R : Plays a role in exocrine gland function.
The activation of these receptors leads to various biological responses, including increased melanin production, appetite suppression, and enhanced sexual arousal.
1. Skin Pigmentation
This compound is widely recognized for its ability to stimulate melanin production, resulting in skin darkening. This effect has made it popular among individuals seeking a tan without sun exposure. Research indicates that MT-II can induce significant pigmentation changes within days of administration, whether via injection or nasal spray .
2. Appetite Suppression
MT-II has been shown to suppress appetite, which may contribute to weight loss in some users. This effect is mediated through the MC3-R and MC4-R pathways, influencing hypothalamic signaling related to hunger and satiety .
3. Sexual Function
Clinical studies have demonstrated that this compound can induce penile erections and enhance sexual desire in men with erectile dysfunction. In a double-blind placebo-controlled trial involving 20 men, MT-II resulted in spontaneous erections in 17 subjects without sexual stimulation . Side effects included nausea and yawning but were generally well-tolerated.
Safety Profile and Adverse Effects
Despite its appealing effects, this compound poses significant safety concerns:
- Melanoma Risk : There are reports linking MT-II use to the development of melanoma and other skin cancers due to its stimulation of melanocyte proliferation . Case studies have documented instances where users developed melanomas from existing moles during or shortly after using MT-II.
- Neurological Effects : The drug can affect central nervous system functions, leading to symptoms such as nausea, dizziness, and headaches. It has also been associated with severe conditions like rhabdomyolysis and renal failure .
- Toxicity Reports : Adverse effects from both therapeutic doses and overdoses include renal dysfunction, sympathomimetic overdrive, abdominal pain, and priapism .
Case Study 1: Renal Infarction
A case report highlighted a patient who developed renal infarction likely attributed to this compound use. The patient had self-administered 27 mg of MT-II over six months for tanning purposes. Investigations revealed significant renal injury, suggesting a thrombotic effect or direct toxicity from the drug .
Case Study 2: Systemic Toxicity
Another case documented systemic toxicity characterized by sympathomimetic excess after MT-II administration. Symptoms included severe muscle pain and rhabdomyolysis following high doses of the drug .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Biological Effect | Mechanism | Clinical Evidence |
---|---|---|
Skin Pigmentation | Activation of MC1-R | Significant tanning observed within days |
Appetite Suppression | Interaction with MC3-R/MC4-R | Decreased food intake reported |
Sexual Arousal | Stimulation of MC4-R | Induced erections in clinical trials |
Adverse Effects | Non-selective receptor activation | Reports of melanoma risk and renal issues |
Properties
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-MFVUMRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153135 | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1024.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121062-08-6 | |
Record name | Melanotan-II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELANOTAN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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